REACTION_CXSMILES
|
[CH2:1](O)[CH3:2].[N+:4]([C:7]1[CH:15]=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=1)([O-:6])=[O:5]>O.FC(F)C(F)(F)C(F)(F)S(O)(=O)=O.C1(C)C=CC=CC=1>[N+:4]([C:7]1[CH:8]=[CH:9][C:10]([C:11]([O:13][CH2:1][CH3:2])=[O:12])=[CH:14][CH:15]=1)([O-:6])=[O:5] |f:2.3|
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Name
|
|
Quantity
|
235 g
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
350 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)O)C=C1
|
Name
|
hexafluoropropanesulfonic acid hydrate
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
O.FC(C(C(S(=O)(=O)O)(F)F)(F)F)F
|
Name
|
|
Quantity
|
700 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)OCC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 386 g | |
YIELD: PERCENTYIELD | 94.4% | |
YIELD: CALCULATEDPERCENTYIELD | 94.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |